4-(difluoromethyl)-1-(2-fluorophenyl)-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
4-(difluoromethyl)-1-(2-fluorophenyl)-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic system, and is substituted with difluoromethyl, fluorophenyl, and thienyl groups. These substituents contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-1-(2-fluorophenyl)-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from commercially available precursorsFor instance, difluoromethylation can be achieved using difluoromethylating agents under radical or nucleophilic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and yield. Additionally, the choice of solvents, catalysts, and purification techniques would be tailored to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-1-(2-fluorophenyl)-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the thienyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
4-(difluoromethyl)-1-(2-fluorophenyl)-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new pharmaceuticals.
Medicine: The compound’s pharmacological properties are being explored for potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-(difluoromethyl)-1-(2-fluorophenyl)-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)-1-(2-fluorophenyl)-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine
- 4-(difluoromethyl)-1-(2-chlorophenyl)-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine
Uniqueness
Compared to similar compounds, 4-(difluoromethyl)-1-(2-fluorophenyl)-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, binding interactions, and overall stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(difluoromethyl)-1-(2-fluorophenyl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3S/c18-12-4-1-2-5-14(12)23-17-11(9-21-23)10(16(19)20)8-13(22-17)15-6-3-7-24-15/h1-9,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDHVTGPXXFJQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=N2)C(=CC(=N3)C4=CC=CS4)C(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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